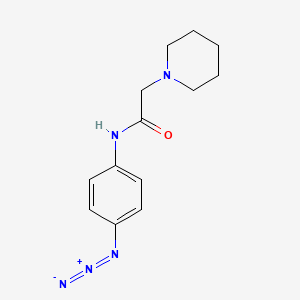propanedioic acid CAS No. 917910-70-4](/img/structure/B12617738.png)
[(2-Bromo-1,3-thiazol-5-yl)methyl](methyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid typically involves the bromination of a thiazole derivative followed by the introduction of a propanedioic acid moiety. One common method involves the reaction of 2-aminothiazole with bromoacetyl bromide to form 2-bromo-1,3-thiazole. This intermediate is then reacted with methyl malonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
科学的研究の応用
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-1,3-thiazole: A simpler analog that lacks the propanedioic acid moiety.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position.
2-Aminothiazole: A precursor in the synthesis of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid.
Uniqueness
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid is unique due to the presence of both a bromine atom and a propanedioic acid moiety on the thiazole ring
特性
CAS番号 |
917910-70-4 |
|---|---|
分子式 |
C8H8BrNO4S |
分子量 |
294.12 g/mol |
IUPAC名 |
2-[(2-bromo-1,3-thiazol-5-yl)methyl]-2-methylpropanedioic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-8(5(11)12,6(13)14)2-4-3-10-7(9)15-4/h3H,2H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
IZZYDXNFFWLYKQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=C(S1)Br)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


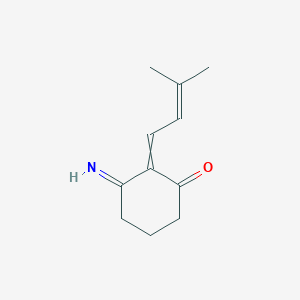
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
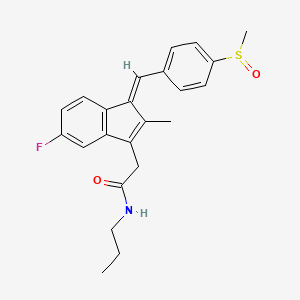
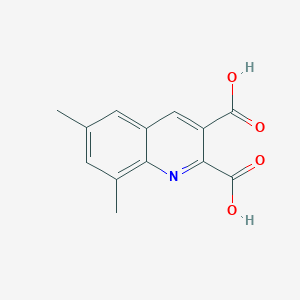
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
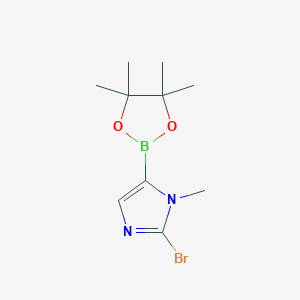

![2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12617726.png)
![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
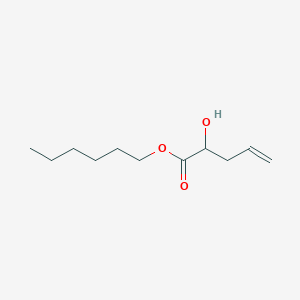
![2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate](/img/structure/B12617744.png)
